Home > Products > Screening Compounds P139911 > N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide
N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide -

N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide

Catalog Number: EVT-4626411
CAS Number:
Molecular Formula: C22H21N3O2
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib

Compound Description: Imatinib, also known as STI-571, is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia (CML) and other malignancies. It functions by inhibiting the BCR-ABL tyrosine kinase, a protein produced by the Philadelphia chromosome abnormality found in CML. Imatinib exhibits anti-tumor activity and has significantly improved the prognosis of patients with CML. [, , , , , , , ]

Relevance: Imatinib shares a significant structural resemblance with N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide, particularly within the pyrimidine-2-amine and benzamide moieties. Both compounds feature a central phenyl ring substituted with a methyl group at the para position and an amino group at the meta position. Furthermore, both compounds possess a pyrimidine ring linked to the central phenyl ring via the amino group. While Imatinib contains a pyridin-3-yl group directly attached to the pyrimidine ring, N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide incorporates a propanoyl linker between these two moieties. This structural similarity suggests potential overlap in their biological targets and activities. [, , , , , , , ]

Nilotinib

Compound Description: Nilotinib is another tyrosine kinase inhibitor primarily employed in the treatment of chronic myeloid leukemia (CML). It functions by targeting the BCR-ABL tyrosine kinase, similar to Imatinib, but demonstrates increased potency and efficacy against Imatinib-resistant CML. []

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

Compound Description: (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide, also known as AN-024, serves as a key intermediate in the synthesis of Imatinib. []

Relevance: AN-024 exhibits a striking structural similarity to N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide, sharing the core pyrimidine-2-amine and benzamide framework. Both compounds contain a central phenyl ring substituted with a methyl group at the para position and an amino group at the meta position, which is further linked to a pyrimidine ring bearing a pyridin-3-yl substituent. The primary structural distinction lies in the presence of a 3-trifluoromethylsulfonyl group on the benzamide ring of AN-024, absent in N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide. This close structural relationship suggests potential similarities in their physicochemical properties and potential biological activities. []

N-(4-Methylphenyl)-2-(3-nitrobenzamido)benzamide

Compound Description: This compound is a bis-amide synthesized from 2-(3-nitrophenyl)-4H-benzoxazin-4-one and 4-methylaniline. []

2-Amino-7-[4-fluoro-2-(3-pyridyl)phenyl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one Oxime

Compound Description: This compound is a racemic Hsp90 inhibitor that targets the N-terminal adenosine triphosphatase site. Studies showed that its (S)-stereoisomer exhibits potent Hsp90 inhibitory activity. []

Relevance: This compound exhibits a structural relationship with N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide through the shared presence of a pyridine ring and a substituted phenyl ring. The presence of these common structural motifs might point to potential similarities in their binding modes or interactions with target proteins, despite their differences in overall structures. []

N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028)

Compound Description: SCU2028 exhibits potent antifungal activity, particularly against Rhizoctonia solani, and shows promising potential as a novel fungicide. []

Relevance: While structurally distinct from N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide, SCU2028 shares the presence of a substituted phenyl ring linked to a nitrogen-containing heterocycle. This common structural feature, though in different chemical contexts, could imply a potential for shared pharmacophoric elements that contribute to their respective biological activities. []

N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide

Compound Description: This compound serves as a crucial intermediate in developing c-Met inhibitors, which play a role in various cellular processes like cell growth and survival. []

Relevance: This compound shares a structural relationship with N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide through the presence of a substituted phenyl ring and an amide group. This similarity, while embedded in distinct chemical frameworks, highlights the importance of these functional groups in medicinal chemistry and drug development. []

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide (MK-0767)

Compound Description: MK-0767 is a thiazolidinedione (TZD)-containing peroxisome proliferator-activated receptor α/γ agonist. [, ]

Relevance: MK-0767 and N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide both contain a benzamide moiety and a substituted phenyl ring. This shared structural feature, despite their overall structural differences, highlights the recurring importance of these chemical moieties in the development of bioactive compounds. [, ]

(E)-1-((4-Methyl-3-(4-(pyridin-3-yl)amino)phenyl)diazenyl)naphthalein-2-ol

Compound Description: Synthesized from N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and naphthalene-2-ol, this compound exhibits significant in vitro antimicrobial activity and antioxidant properties. []

Relevance: This compound demonstrates structural similarity with N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide through the shared presence of a 4-methyl-3-(pyridin-3-yl)phenyl moiety. This shared structural motif suggests that these compounds might exhibit overlapping biological activities. []

3-[3-(N,N-Dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562)

Compound Description: GR-55562 and its O-methylated analog act as potent neutral antagonists at the h5-HT1B receptor. []

Relevance: GR-55562 exhibits structural similarities to N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide through the presence of a benzamide group and a substituted pyridine ring. This structural resemblance highlights the importance of these chemical moieties in influencing receptor binding and pharmacological activities. []

N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl)benzamides

Compound Description: This group of compounds exhibited potent inhibitory activity against H+/K+-ATPase, making them potential candidates for antiulcer therapy. []

Relevance: These compounds share a structural similarity with N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide through the presence of a benzamide group. The presence of this common functional group suggests the potential for similar interactions with biological targets, despite the difference in their overall structures. []

Properties

Product Name

N-{4-methyl-2-[(3-pyridin-3-ylpropanoyl)amino]phenyl}benzamide

IUPAC Name

N-[4-methyl-2-(3-pyridin-3-ylpropanoylamino)phenyl]benzamide

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C22H21N3O2/c1-16-9-11-19(25-22(27)18-7-3-2-4-8-18)20(14-16)24-21(26)12-10-17-6-5-13-23-15-17/h2-9,11,13-15H,10,12H2,1H3,(H,24,26)(H,25,27)

InChI Key

VWTCXNJAMOGPGS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)CCC3=CN=CC=C3

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)CCC3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.